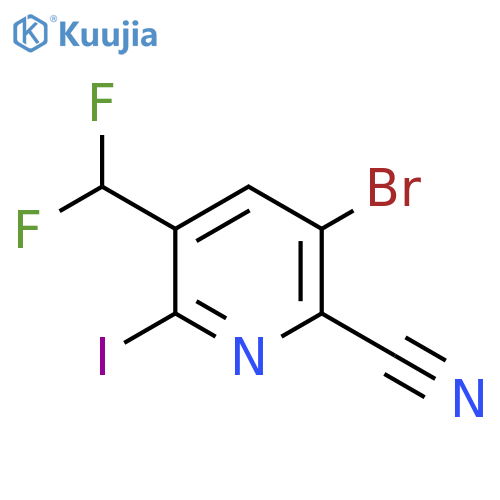

Cas no 1805343-63-8 (3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine)

1805343-63-8 structure

商品名:3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine

CAS番号:1805343-63-8

MF:C7H2BrF2IN2

メガワット:358.909459590912

CID:4859475

3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine

-

- インチ: 1S/C7H2BrF2IN2/c8-4-1-3(6(9)10)7(11)13-5(4)2-12/h1,6H

- InChIKey: AHSFDSACLMUTLL-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)F)=CC(=C(C#N)N=1)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 230

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 36.7

3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029062049-1g |

3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine |

1805343-63-8 | 97% | 1g |

$1,445.30 | 2022-04-01 |

3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

1805343-63-8 (3-Bromo-2-cyano-5-(difluoromethyl)-6-iodopyridine) 関連製品

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量